3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine
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Overview
Description
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group attached to a triazolopyridazine core, further connected to a pyridine ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets, c-Met and VEGFR-2, by inhibiting their kinase activities . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, 3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis .
Pharmacokinetics
The compound’s inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .
Result of Action
3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol derivative of the triazolopyridazine core.
Attachment of the Pyridine Ring: The final step involves coupling the triazolopyridazine intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazolopyridazine core, using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: A cationic surfactant with similar antimicrobial activity.
Uniqueness
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine is unique due to its triazolopyridazine core, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
3-benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-17-20-19-16-9-8-15(21-22(16)17)14-7-4-10-18-11-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBOQVCIVVQZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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